molecular formula C9H9FN4 B11821355 5-Fluoro-4-(1-methyl-1h-imidazol-5-yl)pyridin-3-amine

5-Fluoro-4-(1-methyl-1h-imidazol-5-yl)pyridin-3-amine

Cat. No.: B11821355
M. Wt: 192.19 g/mol
InChI Key: HPEYNFJYHVFKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-(1-methyl-1h-imidazol-5-yl)pyridin-3-amine is a heterocyclic compound that features both a pyridine and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(1-methyl-1h-imidazol-5-yl)pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-fluoropyridine with 1-methylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(1-methyl-1h-imidazol-5-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-4-(1-methyl-1h-imidazol-5-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(1-methyl-1h-imidazol-5-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
  • 4-Fluoro-1-methyl-1H-indazole
  • 5-Fluoro-1-methyl-1H-benzo[d]imidazole

Uniqueness

5-Fluoro-4-(1-methyl-1h-imidazol-5-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

5-fluoro-4-(3-methylimidazol-4-yl)pyridin-3-amine

InChI

InChI=1S/C9H9FN4/c1-14-5-13-4-8(14)9-6(10)2-12-3-7(9)11/h2-5H,11H2,1H3

InChI Key

HPEYNFJYHVFKPH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=C(C=NC=C2N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.